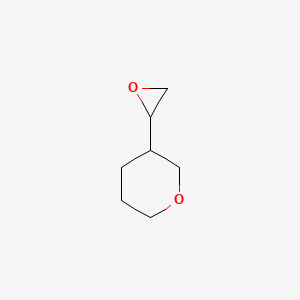

3-(Oxiran-2-yl)oxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

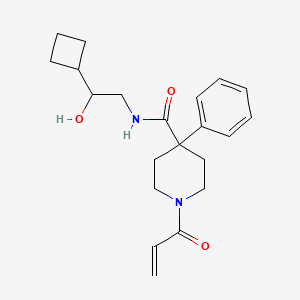

Übersicht

Beschreibung

3-(Oxiran-2-yl)oxane is a chemical compound that is part of the oxirane family, which are three-membered cyclic ethers. These compounds are characterized by their strained ring structure, which makes them highly reactive and useful as intermediates in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to 3-(Oxiran-2-yl)oxane often involves the generation of carbonyl ylides from oxiranes, which can then undergo further chemical reactions. For instance, the synthesis of cis-2,5-disubstituted 1,3-dioxolanes is achieved through a Lewis acid catalyzed C-C bond heterolysis of aryl oxiranyl diketones, followed by [3 + 2] cycloadditions with aldehydes . Another example is the synthesis of an ionic liquid monomer based on an imidazolium core containing a phenoxy moiety and aliphatic chains with reactive epoxide at both ends, which was achieved in seven steps with an overall yield of 63% .

Molecular Structure Analysis

The molecular structure of oxirane derivatives can be quite complex and is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole revealed a stepped conformation with nearly parallel triazole and phenyl rings . This detailed structural information is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Oxiranes are known to undergo a variety of chemical reactions due to their strained ring structure. For instance, the reaction of tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione with nucleophiles like phenol or N-methylaniline can lead to the opening of the oxirane ring and the formation of tripodal triols with C3 symmetry . Additionally, oxiranes can react with NO3 radicals to form products such as oxiranes, nitroxy-carbonyl compounds, and ketones or aldehydes, with the product distribution being a function of pressure .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives are influenced by their molecular structure. For example, oxiranyl-substituted 3,3′-bicarbazolyl derivatives exhibit glass transition temperatures ranging from 28°C to 112°C and are capable of forming amorphous materials with high thermal stability . The synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} demonstrates the ability to create polymers with specific properties, such as high molecular weight, by ring-opening polymerization .

Wissenschaftliche Forschungsanwendungen

Catalytic One-Pot Oxetane to Carbamate Conversions

Oxetanes, similar to oxiranes, are versatile building blocks in drug synthesis, modulating properties through coupling chemistry. A study by Guo et al. (2016) reported an effective one-pot three-component reaction strategy for coupling oxetanes, amines, and CO2 to afford functionalized carbamates with excellent chemoselectivity and yields. This catalytic methodology, mediated by an aluminium-based catalyst, underscores the utility of oxirane-related compounds in synthesizing pharmaceutically relevant carbamates, showcasing their role in eco-friendly synthesis approaches Guo, Laserna, Rintjema, & Kleij, 2016.

Advances in the Chemistry of Oxaziridines

Oxaziridines, closely related to oxiranes, are highlighted by Williamson, Michaelis, and Yoon (2014) for their role as versatile oxidants in synthetic chemistry. The study reviews their applications in oxidative transformations, demonstrating the potential of oxirane derivatives in facilitating a broad range of synthetically useful reactions. This includes their role within metalloenzymes and in industrial applications such as the Sharpless asymmetric epoxidation, emphasizing the broad applicability of oxirane derivatives in both biological and chemical synthesis contexts Williamson, Michaelis, & Yoon, 2014.

Research Progress in the Cycloaddition Reactions of Oxiranes

Feng et al. (2019) provide a comprehensive review of recent advances in cycloaddition reactions involving oxiranes. These reactions are crucial for constructing various complex molecules due to oxiranes' distinctive structure and properties. The study summarizes the developments in [3+2], [3+3], and [4+3] cycloaddition reactions, indicating the significance of oxirane derivatives in creating diverse molecular architectures, highlighting their importance in synthetic organic chemistry Feng et al., 2019.

Wirkmechanismus

Mode of Action

Oxiranes, a class of compounds to which 3-(oxiran-2-yl)oxane belongs, are known to undergo ring-opening reactions, which could potentially interact with biological targets .

Biochemical Pathways

Oxiranes are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .

Safety and Hazards

“3-(Oxiran-2-yl)oxane” is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The future directions for “3-(Oxiran-2-yl)oxane” could involve its use in the synthesis of new compounds. For example, it has been used in the synthesis of a perfluorinated imidazolium cation associated with a sulfonate anion . This suggests potential applications in the development of new materials and chemical products.

Eigenschaften

IUPAC Name |

3-(oxiran-2-yl)oxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6(4-8-3-1)7-5-9-7/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZPLZIRZIBLRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2548787.png)

![[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2548795.png)

![3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2548802.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2548804.png)

![(2E,NZ)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548805.png)